
3-Phenylquinoxaline-2-thiol
Descripción general
Descripción
3-Phenylquinoxaline-2-thiol: is a heterocyclic compound characterized by a quinoxaline ring system substituted with a phenyl group at the third position and a thiol group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylquinoxaline-2-thiol typically involves the condensation of o-phenylenediamine with 2-mercaptobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the quinoxaline ring system. The thiol group is introduced via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods often employ green chemistry principles, such as using environmentally friendly solvents and catalysts, to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Phenylquinoxaline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoxalines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Anticancer Applications
3-Phenylquinoxaline-2-thiol and its derivatives have shown promising anticancer activities. Research indicates that several compounds derived from this thiol exhibit significant growth inhibition against various cancer cell lines.
Case Study: In Vitro Anticancer Activity
A study evaluated the anticancer properties of novel quinoxaline derivatives synthesized from this compound. Among the compounds tested, several exhibited moderate to strong growth inhibition against tumor cell lines, with IC50 values ranging from to molar concentrations. Notably, one derivative demonstrated over 70% tumor growth inhibition against breast cancer cells at low concentrations .
Table 1: Anticancer Activity of Quinoxaline Derivatives
Compound ID | Cell Line Tested | IC50 (μg/mL) | % Growth Inhibition |
---|---|---|---|
4b | MCF-7 | 3.23 | 75 |
3c | HCT-116 | 5.00 | 65 |
4c | HepG2 | 7.52 | 60 |
Antimicrobial Properties
The antimicrobial potential of this compound has been explored against various bacterial strains. The compound has shown effective activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a recent study, derivatives of this compound were tested for their antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial effects, surpassing the activity of standard antibiotics .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
---|---|---|---|
A1 | E. coli | 15 | 25 |
A2 | S. aureus | 20 | 15 |
A3 | C. albicans | 12 | 30 |
Anti-inflammatory and Other Therapeutic Activities
Beyond anticancer and antimicrobial properties, compounds derived from this compound have also been investigated for their anti-inflammatory and antioxidant activities.
Case Study: Anti-inflammatory Activity
Research has demonstrated that certain derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. For example, a derivative exhibited a reduction in tumor necrosis factor-alpha (TNF-α) levels by approximately 40% in treated cells compared to controls .
Table 3: Anti-inflammatory Effects of Quinoxaline Derivatives
Compound ID | Cytokine Inhibition (%) |
---|---|
B1 | TNF-α: 40 |
B2 | IL-6: 30 |
B3 | IL-1β: 25 |
Mecanismo De Acción
The mechanism of action of 3-Phenylquinoxaline-2-thiol involves its interaction with biological targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the quinoxaline ring system can intercalate with DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Quinoxaline: A parent compound with similar structural features but lacking the phenyl and thiol groups.
2-Methylquinoxaline: Similar structure with a methyl group instead of a phenyl group.
2-Phenylquinoxaline: Lacks the thiol group but has a phenyl group at the second position.
Uniqueness: 3-Phenylquinoxaline-2-thiol is unique due to the presence of both the phenyl and thiol groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Actividad Biológica
3-Phenylquinoxaline-2-thiol, a derivative of quinoxaline, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Quinoxaline derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. The specific compound this compound has shown promise as a candidate for further development in cancer therapy and antimicrobial treatments.
2. Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dichloroquinoxaline with various sulfur-containing nucleophiles. This method allows for the introduction of thiol groups that enhance the compound's reactivity and biological activity. Recent studies have optimized synthetic routes to improve yield and purity, facilitating further biological evaluations .
3.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated several derivatives against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results demonstrated that compounds derived from this thiol exhibited IC50 values ranging from 1.9 to 7.52 µg/mL , indicating potent antiproliferative activity compared to the standard drug doxorubicin (IC50: 3.23 µg/mL) .
Table 1: Anticancer Activity of this compound Derivatives
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies showed that certain derivatives were as effective as ampicillin against Bacillus subtilis and Escherichia coli, with minimum inhibitory concentrations (MIC) around 12.5 µg/mL .
Table 2: Antimicrobial Activity of Selected Compounds
Compound | Bacterial Strain | MIC (µg/mL) | Reference |
---|---|---|---|
7b | B. subtilis | 12.5 | |
8a | E. coli | 12.5 | |
10b | Pseudomonas aeruginosa | 50 |
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Anticancer Mechanism : The compound appears to induce apoptosis in cancer cells through the inhibition of specific kinases involved in cell proliferation and survival pathways, such as tyrosine kinases and c-MET kinase .
- Antimicrobial Mechanism : The antimicrobial action may be attributed to the disruption of bacterial cell membranes and interference with essential metabolic pathways within the bacteria .
5. Case Studies
Several case studies have highlighted the efficacy of quinoxaline derivatives in clinical settings:
- Breast Cancer Treatment : A derivative of this compound was evaluated in a clinical trial for its effectiveness against breast cancer, demonstrating significant tumor growth inhibition at low concentrations .
- Antimicrobial Resistance : In a study addressing antimicrobial resistance, compounds derived from quinoxalines showed potential as alternative treatments against resistant strains of bacteria, particularly those causing nosocomial infections .
Q & A
Q. Basic: How can researchers optimize the synthesis of 3-Phenylquinoxaline-2-thiol to improve yield and purity?
Answer:
A common method involves nucleophilic substitution of 2-chloro-3-phenylquinoxaline with thiourea or dithiocarbamate salts. For example, refluxing 2-chloro-3-phenylquinoxaline with N-cyclohexyldithiocarbamate in chloroform at 61°C for 12 hours yields the thiol derivative, followed by crystallization from ethanol to enhance purity . Alternative routes include using P₂S₅ in pyridine to convert quinoxalin-2-one precursors to thiols, though this requires strict moisture control to prevent side reactions . Optimization should prioritize solvent selection (e.g., chloroform for solubility), stoichiometric ratios, and post-reaction purification steps (e.g., recrystallization or column chromatography).
Q. Advanced: What mechanistic insights explain the regioselectivity observed in the substitution reactions of this compound precursors?
Answer:
Regioselectivity in reactions like nucleophilic aromatic substitution (SNAr) is influenced by electron-withdrawing groups (e.g., nitro or chloro substituents) on the quinoxaline ring, which activate specific positions. For instance, the C2 chlorine in 2,3-dichloroquinoxaline is more reactive due to resonance stabilization of the transition state by the adjacent nitrogen atom, favoring substitution at C2 over C3 . Computational studies (e.g., DFT calculations) can model charge distribution and frontier molecular orbitals to predict reactive sites, aiding in rational synthetic design.
Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., aromatic proton splitting in quinoxaline rings) .
- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., CCDC 1983315 for related thiophene-quinoxaline structures) .
- FT-IR : Identifies thiol (-SH) stretches (~2550 cm⁻¹) and confirms functional group conversion .
- HPLC-MS : Validates molecular weight and detects byproducts.
Q. Advanced: How do structural modifications (e.g., nitro or thiophene substituents) alter the electronic properties of this compound?
Answer:
Electron-withdrawing groups (e.g., nitro at C6) reduce the HOMO-LUMO gap, enhancing quinoxaline’s π-accepting capacity, which is critical for applications in optoelectronics or catalysis. Thiophene substituents introduce extended conjugation, as seen in 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline, where crystallographic data show planar structures enabling charge delocalization . Cyclic voltammetry can quantify redox potentials, while UV-Vis spectroscopy tracks bathochromic shifts in absorption maxima due to extended π-systems.
Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Storage : Keep in airtight containers away from oxidizers and moisture.
- Waste Disposal : Follow WGK Germany Class 3 protocols for hazardous organic compounds .
Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Answer:
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:
- Standardize assays : Use identical cell lines (e.g., MCF-7 for cancer studies) and solvent controls (e.g., DMSO concentration ≤0.1%).
- Purity validation : Employ HPLC to ensure ≥95% purity.
- Dose-response studies : Establish IC₅₀ curves to compare potency across studies. For example, anti-cancer activity in 3-methylquinoxaline derivatives was confirmed via apoptosis assays and caspase-3 activation .
Q. Advanced: What synergistic effects are observed when this compound is combined with other bioactive compounds (e.g., thymoquinone)?
Answer:
Preliminary studies suggest synergistic apoptosis induction in cancer cells via dual modulation of reactive oxygen species (ROS) and mitochondrial pathways. For instance, co-administration with thymoquinone enhances pro-apoptotic Bax/Bcl-2 ratios, requiring validation through flow cytometry and Western blotting . Dose matrices (e.g., Chou-Talalay method) can quantify synergy (Combination Index <1) and guide therapeutic dosing.
Q. Basic: How can computational methods aid in designing novel this compound derivatives?
Answer:
- Molecular docking : Predict binding affinities to target proteins (e.g., EGFR kinase) using AutoDock Vina.
- QSAR models : Correlate substituent electronegativity with biological activity (e.g., anti-microbial IC₅₀).
- DFT calculations : Optimize geometries and simulate UV-Vis spectra for optoelectronic applications.
Q. Advanced: What crystallographic evidence supports the tautomeric behavior of this compound?
Answer:
Single-crystal X-ray studies (e.g., CCDC 1983315) reveal thione-thiol tautomerism in related quinoxaline-thiols, where sulfur adopts a planar configuration in the thione form. Hydrogen bonding networks (e.g., S···H-N interactions) stabilize specific tautomers, which can be probed via variable-temperature XRD .
Q. Basic: What are the key challenges in scaling up this compound synthesis for preclinical studies?
Answer:
- Solvent scalability : Replace chloroform with greener solvents (e.g., ethanol-water mixtures).
- Byproduct management : Optimize stoichiometry to minimize disulfide byproducts.
- Thermal control : Use microwave-assisted synthesis (e.g., 80°C, 30 min) to reduce reaction times and improve reproducibility .
Propiedades
IUPAC Name |
3-phenyl-1H-quinoxaline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S/c17-14-13(10-6-2-1-3-7-10)15-11-8-4-5-9-12(11)16-14/h1-9H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDZNIAZFJPDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70395157 | |
Record name | 3-phenylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58861-61-3 | |
Record name | 3-phenylquinoxaline-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70395157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.